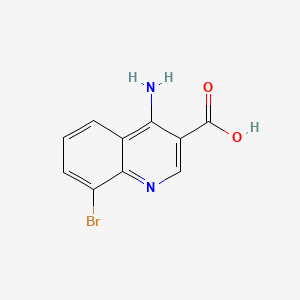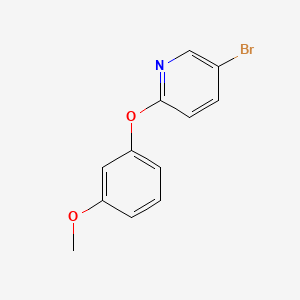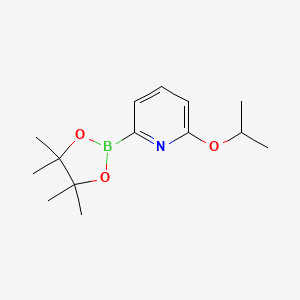
4-Amino-8-bromoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-8-bromoquinoline-3-carboxylic acid is a chemical compound with the empirical formula C12H11BrN2O2 . It is a derivative of quinoline, a heterocyclic aromatic compound that has versatile applications in the fields of industrial and synthetic organic chemistry . This compound is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 4-Amino-8-bromoquinoline-3-carboxylic acid and its analogues has been reported in the literature . For example, a systematic exploration of the structure/activity relationships (SAR) of the 4-, 6-, and 8-substituents of the quinoline ring resulted in the identification of approximately 10-100-fold more potent human CD38 inhibitors .
Molecular Structure Analysis
The molecular structure of 4-Amino-8-bromoquinoline-3-carboxylic acid is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 295.13 .
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
4-Amino-8-bromoquinoline-3-carboxylic acid is a compound of interest in the synthesis of heterocyclic compounds. A study by Raveglia et al. (1997) outlined a novel synthesis approach for 3-halo-2-phenylquinoline-4-carboxylic acids, employing a method that includes the synthesis of an amino intermediate followed by the substitution of the amino group with a halogen, demonstrating a potential pathway for synthesizing derivatives of 4-Amino-8-bromoquinoline-3-carboxylic acid (Raveglia et al., 1997).
Applications in Fluorescent Brightening Agents
In the field of materials science, derivatives of 4-Amino-8-bromoquinoline-3-carboxylic acid have been investigated for their potential use as fluorescent brightening agents. Research by Rangnekar and Shenoy (1987) explored the synthesis of 2-aryl-6-substituted quinolines, showcasing their applications in enhancing the brightness and whiteness of materials (Rangnekar & Shenoy, 1987).
Photolabile Protecting Groups in Biological Research
Fedoryak and Dore (2002) introduced a photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline, highlighting its greater efficiency and suitability for in vivo applications compared to traditional protecting groups. This innovation demonstrates the utility of brominated quinolines in biological research, particularly in the controlled release of bioactive molecules (Fedoryak & Dore, 2002).
Analytical Chemistry Applications
A novel derivatization reagent with a bromoquinolinium structure, suitable for the analysis of carboxylic acids in complex biological samples, was developed by Mochizuki et al. (2013). The study underscores the application of 4-Amino-8-bromoquinoline-3-carboxylic acid derivatives in enhancing the detection and analysis of carboxylic acids in biological matrices, offering a new tool for biochemical analyses (Mochizuki et al., 2013).
Auxiliary-assisted Catalysis in Organic Synthesis
The scope of palladium-catalyzed, auxiliary-assisted direct arylation and alkylation of C-H bonds in amine and carboxylic acid derivatives, involving compounds structurally related to 4-Amino-8-bromoquinoline-3-carboxylic acid, was expanded by Nadres et al. (2013). Their work provides insights into the versatile applications of such compounds in facilitating selective and efficient chemical transformations, crucial for the development of new organic synthesis methodologies (Nadres et al., 2013).
Eigenschaften
IUPAC Name |
4-amino-8-bromoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7/h1-4H,(H2,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNUCIAEGKMVOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677882 |
Source


|
| Record name | 4-Amino-8-bromoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-8-bromoquinoline-3-carboxylic acid | |
CAS RN |
1242260-58-7 |
Source


|
| Record name | 4-Amino-8-bromo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242260-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-8-bromoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B578734.png)





